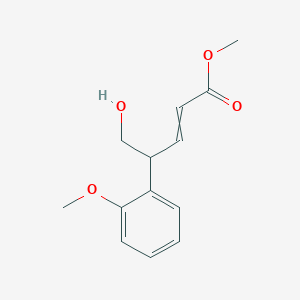
Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an enoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate typically involves the esterification of 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The enoate ester can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-oxo-4-(2-methoxyphenyl)pent-2-enoate.
Reduction: Formation of 5-hydroxy-4-(2-methoxyphenyl)pentane.
Substitution: Formation of 5-hydroxy-4-(2-hydroxyphenyl)pent-2-enoate.
Applications De Recherche Scientifique
Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate
- Methyl 5-hydroxy-4-methyloct-2-enoate
- Methyl 5-hydroxy-4,4-dinitropentanoate
Uniqueness
Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
164921-71-5 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-16-12-6-4-3-5-11(12)10(9-14)7-8-13(15)17-2/h3-8,10,14H,9H2,1-2H3 |
Clé InChI |
DJZHGDFZOCVUDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(CO)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




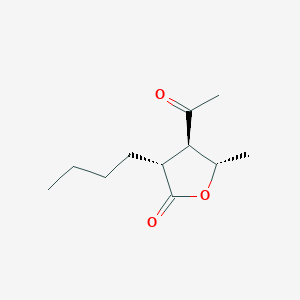
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)

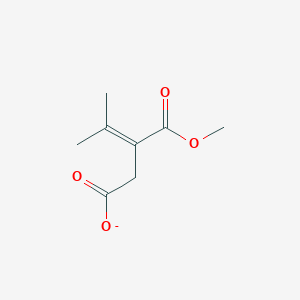
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
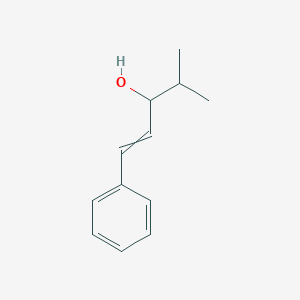
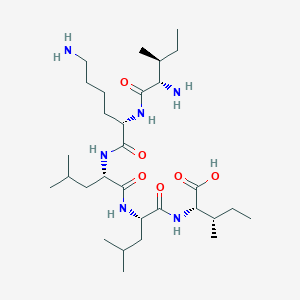
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
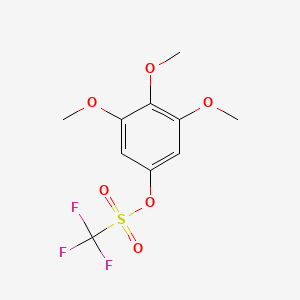
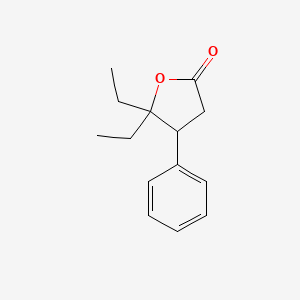
![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
